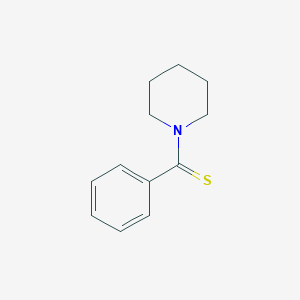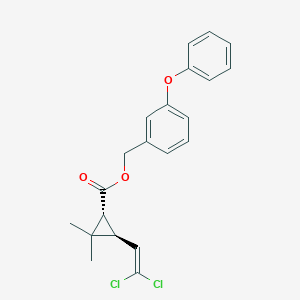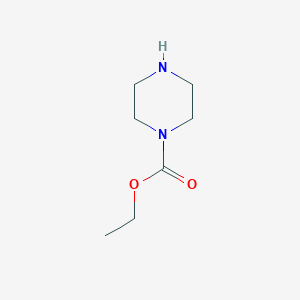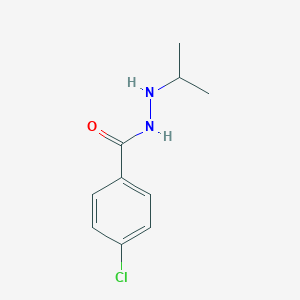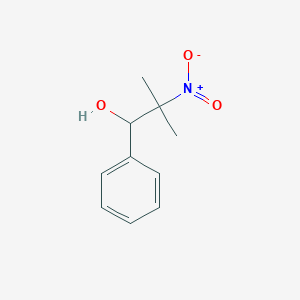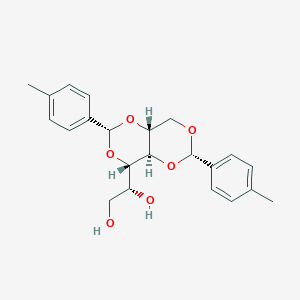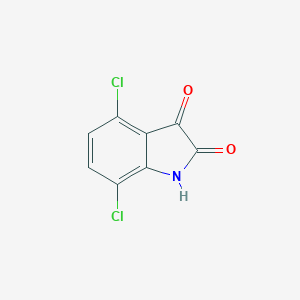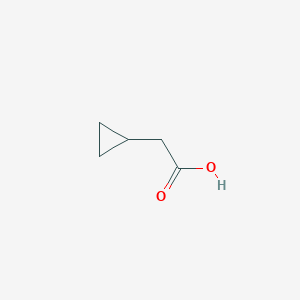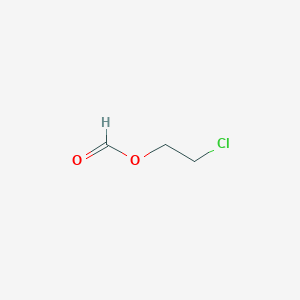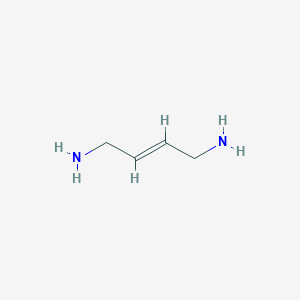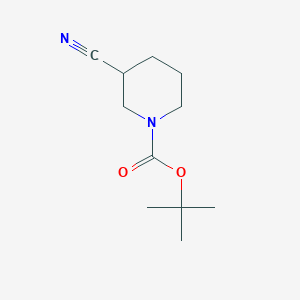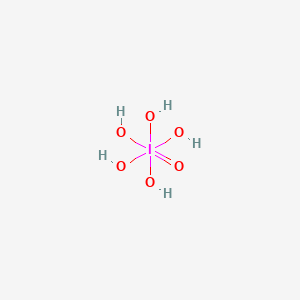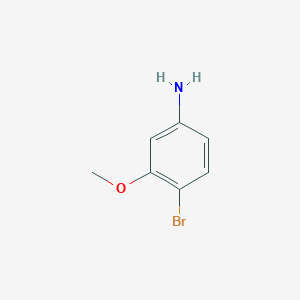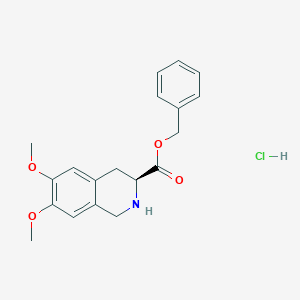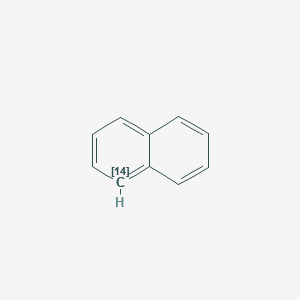
萘-1-14C
概述
描述
Naphthalene-1-14C is a variant of naphthalene where one of the carbon atoms in the naphthalene molecule is a radioactive carbon-14 isotope . It is typically found in a methanol solution .
Molecular Structure Analysis
The molecular formula of Naphthalene-1-14C is C10H8 . The structure consists of two fused benzene rings, with one of the carbon atoms being a carbon-14 isotope .Physical And Chemical Properties Analysis
Naphthalene-1-14C is typically found in a methanol solution . The molecular weight is 128.17 . Naphthalene derivatives are known for their unique photophysical and chemical properties, including high quantum yield and excellent photostability .科学研究应用
环境影响研究
Naphthalene-1-14C已被用于研究石油烃的环境影响。例如,Harris等人(1977年)的一项研究使用14C-1-Naphthalene来研究海洋浮游桡足动物对芳香烃的保留。研究发现,萘的保留与桡足动物的大小和脂质含量呈正相关,但与温度和饥饿持续时间呈负相关(Harris et al., 1977)。Sanborn和Malins(1977年)的另一项研究评估了海洋幼虫无脊椎动物中[1-14C]naphthalene的毒性和代谢,观察到高死亡率和代谢产物的强抵抗力(Sanborn & Malins, 1977)。
土壤和沉积物分析
14C标记的萘已经在理解污染物与土壤和沉积物的相互作用方面发挥了重要作用。Al-Bashir等人(1990年)的一项研究侧重于土壤中萘在反硝化条件下的生物降解,揭示了土壤性质对萘降解的影响(Al-Bashir et al., 1990)。同样,Murthy等人(2002年)分析了海洋沉积物中14C-萘的代谢,在好氧和厌氧条件下观察到不同水平的矿化(Murthy, Sherkhane, & Kale, 2002)。
生物降解研究
萘-1-14C在生物降解研究中的作用是显著的。例如,Jeon等人(2003年)发现了一种负责受污染沉积物中萘原位生物降解的细菌,使用14C标记的萘来追踪污染物代谢(Jeon et al., 2003)。Zhang和Young(1997年)探索了萘和菲的厌氧代谢,发现羧化可能是一个关键的初始反应(Zhang & Young, 1997)。
组织分布和毒性分析
这种化合物已被用于研究水生生物体内烃类的分布和毒性。例如,Widdows等人(1983年)研究了贻贝体内水中14C标记的萘的分布和消除(Widdows, Moore, Clarke, & Donkin, 1983)。
安全和危害
未来方向
属性
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-RHRFEJLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=C[14CH]=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1-14C | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

